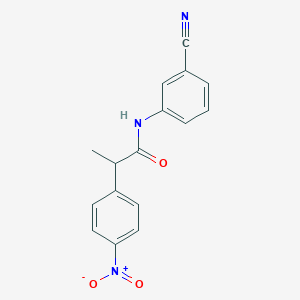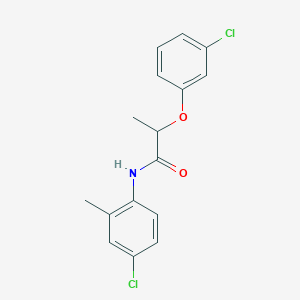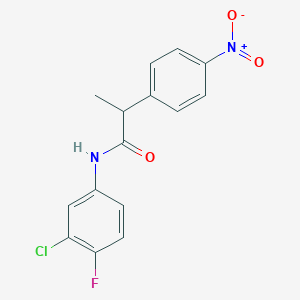
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPP is a small molecule that has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide exerts its therapeutic effects through various mechanisms of action. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters such as acetylcholine. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to inhibit the activity of proteins such as tau and beta-amyloid, which are involved in the development of Alzheimer's disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to have significant biochemical and physiological effects. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has several advantages for lab experiments. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide is also stable and can be easily synthesized using various methods. However, N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide also has limitations for lab experiments. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has poor solubility in water, which can make it difficult to administer in animal studies. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide also has potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide. One direction is to study the potential therapeutic properties of N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to study the potential toxicity of N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide and its metabolites in vivo. Additionally, future research can focus on developing more efficient synthesis methods for N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide and improving its solubility in water.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been found to have potential therapeutic properties in scientific research. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has been studied as an anticancer agent due to its ability to inhibit the growth of cancer cells. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide has also been studied as a potential treatment for depression and anxiety due to its ability to modulate the activity of neurotransmitters such as serotonin and dopamine.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11(13-5-7-15(8-6-13)19(21)22)16(20)18-14-4-2-3-12(9-14)10-17/h2-9,11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYDFLQIFARLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)

![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate](/img/structure/B4077622.png)
![3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4077634.png)
![N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077644.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077650.png)
![ethyl 4-{[5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4077658.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate](/img/structure/B4077662.png)


![1-[2-(4-nitrophenyl)propanoyl]azepane](/img/structure/B4077679.png)
![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4077684.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077685.png)